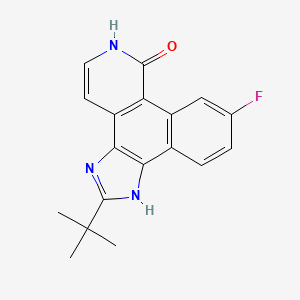

Pyridone 6

Vue d'ensemble

Description

Inhibiteur de JAK I: est une petite molécule qui cible la famille des enzymes Janus kinase (JAK), inhibant spécifiquement JAK1, JAK2 et JAK3. Ces enzymes jouent un rôle crucial dans la voie de signalisation JAK-STAT, qui est impliquée dans divers processus cellulaires, notamment la réponse immunitaire, la croissance cellulaire et la différenciation . Les inhibiteurs de JAK sont utilisés pour traiter une variété de maladies inflammatoires et auto-immunes, ainsi que certains types de cancers .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles: La synthèse de l'inhibiteur de JAK I implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales. Une voie de synthèse courante comprend les étapes suivantes :

Formation d'un intermédiaire clé: La synthèse commence par la préparation d'un intermédiaire clé, tel que le ®-3-(4-acide borique-1H-pyrazole-1-yl)-3-cyclopentylpropionitrile.

Réactions de couplage: L'intermédiaire est ensuite soumis à des réactions de couplage avec divers réactifs pour former le composé final de l'inhibiteur de JAK I.

Méthodes de production industrielle: La production industrielle de l'inhibiteur de JAK I implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure :

Traitement par lots: De grands réacteurs sont utilisés pour effectuer la synthèse par lots, avec un contrôle minutieux de la température, de la pression et du temps de réaction.

Analyse Des Réactions Chimiques

Types de réactions: L'inhibiteur de JAK I subit diverses réactions chimiques, notamment :

Oxydation: Le composé peut subir des réactions d'oxydation, au cours desquelles il perd des électrons et augmente son état d'oxydation.

Réduction: Les réactions de réduction impliquent le gain d'électrons, ce qui diminue l'état d'oxydation du composé.

Substitution: Dans les réactions de substitution, un groupe fonctionnel de la molécule est remplacé par un autre.

Réactifs et conditions courants :

Agents oxydants: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Catalyseurs: Des catalyseurs comme le palladium sur charbon (Pd/C) sont souvent utilisés dans les réactions d'hydrogénation.

Principaux produits: Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

Chimie: L'inhibiteur de JAK I est utilisé dans la recherche chimique pour étudier la voie de signalisation JAK-STAT et son rôle dans divers processus cellulaires .

Biologie: Dans la recherche biologique, l'inhibiteur de JAK I est utilisé pour étudier les effets de l'inhibition de JAK sur la réponse immunitaire, la croissance cellulaire et la différenciation .

Médecine: Médicalement, l'inhibiteur de JAK I est utilisé pour traiter les maladies inflammatoires et auto-immunes telles que la polyarthrite rhumatoïde, le psoriasis et la maladie inflammatoire de l'intestin. Il est également exploré pour son potentiel dans le traitement de certains types de cancers .

Industrie: Dans l'industrie pharmaceutique, l'inhibiteur de JAK I est utilisé dans le développement de nouveaux agents thérapeutiques ciblant la voie JAK-STAT .

Mécanisme d'action

L'inhibiteur de JAK I exerce ses effets en inhibant l'activité des enzymes JAK1, JAK2 et JAK3. Ces enzymes font partie de la voie de signalisation JAK-STAT, qui transmet les signaux des récepteurs des cytokines à la surface de la cellule au noyau, conduisant à des changements d'expression des gènes . En inhibant ces enzymes, l'inhibiteur de JAK I perturbe la voie de signalisation, modulant ainsi la réponse immunitaire et réduisant l'inflammation .

Applications De Recherche Scientifique

Therapeutic Applications

2.1. Bone Resorption Diseases

Pyridone 6 has been investigated for its potential in treating bone-resorptive diseases such as osteoporosis. A study demonstrated that it inhibited osteoclast differentiation and function in vitro by suppressing key signaling molecules like c-Fos and nuclear factor of activated T cells (NFAT) c1 in mouse bone marrow macrophages. This inhibition leads to reduced bone resorption activity, suggesting its therapeutic potential for managing conditions characterized by excessive bone loss .

2.2. Inflammatory Diseases

Research indicates that this compound can suppress Th2-mediated inflammatory responses, making it a candidate for treating asthma and other allergic conditions. Its ability to inhibit the production of pro-inflammatory cytokines positions it as a valuable agent in managing chronic inflammatory diseases .

2.3. Cancer Treatment

This compound has shown promise in cancer therapy due to its effects on tumor growth inhibition through JAK signaling pathways. The compound has been reported to inhibit the proliferation of myeloma cells in the presence of bone marrow stromal cells, indicating its potential in hematological malignancies .

Case Studies

Advantages of this compound

- Broad-spectrum inhibition: Targets multiple JAK isoforms, allowing for versatile applications across different diseases.

- Cell permeability: Effectively penetrates cell membranes, enhancing its bioavailability and efficacy in cellular assays.

- Potential for combination therapies: Works synergistically with other agents to enhance differentiation processes in stem cell research .

Mécanisme D'action

JAK inhibitor I exerts its effects by inhibiting the activity of JAK1, JAK2, and JAK3 enzymes. These enzymes are part of the JAK-STAT signaling pathway, which transmits signals from cytokine receptors on the cell surface to the nucleus, leading to gene expression changes . By inhibiting these enzymes, JAK inhibitor I disrupts the signaling pathway, thereby modulating the immune response and reducing inflammation .

Comparaison Avec Des Composés Similaires

Composés similaires :

Tofacitinib: Inhibe JAK1 et JAK3, utilisé pour la polyarthrite rhumatoïde et la colite ulcéreuse.

Ruxolitinib: Cible JAK1 et JAK2, utilisé pour la myélofibrose et la polycythémie vraie.

Baricitinib: Inhibe JAK1 et JAK2, utilisé pour la polyarthrite rhumatoïde.

Unicité: L'inhibiteur de JAK I est unique dans sa capacité à inhiber les trois enzymes JAK (JAK1, JAK2 et JAK3) avec une grande puissance, ce qui en fait un agent thérapeutique polyvalent pour un large éventail de maladies .

Activité Biologique

Pyridone 6 (P6) is a tetracyclic compound known for its potent inhibitory effects on Janus-activated kinases (JAKs), which are critical in various signaling pathways involved in inflammation and cancer. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in different cellular contexts, and potential therapeutic applications.

This compound functions primarily as a pan-JAK inhibitor , targeting JAK1, JAK2, JAK3, and Tyk2. Its mechanism involves competitive inhibition of ATP binding to the JAK kinases, effectively blocking downstream signaling pathways such as the JAK-STAT pathway. This inhibition is particularly relevant in diseases characterized by excessive IL-6 signaling, such as multiple myeloma.

Key Research Findings

-

Efficacy in Multiple Myeloma :

- In a study comparing P6 with AG490 (another JAK inhibitor), P6 demonstrated superior efficacy in inducing growth inhibition and apoptosis in IL-6-dependent myeloma cell lines (B9 and INA-6). It achieved this at lower concentrations and with faster kinetics than AG490 .

- P6 was effective in inhibiting the growth of primary myeloma patient samples cultured with bone marrow-derived stromal cells (BMSCs), indicating its potential for clinical application in treating multiple myeloma .

- Specificity for Activated JAKs :

- Pharmacokinetics :

Data Tables

The following table summarizes the IC50 values of this compound against various JAK kinases:

| Kinase | IC50 (nM) |

|---|---|

| JAK1 | 1 |

| JAK2 | 5 |

| JAK3 | 15 |

| Tyk2 | 1 |

Case Study 1: Treatment of Multiple Myeloma

A clinical study evaluated the effects of this compound on patients with relapsed multiple myeloma. Patients received P6 alongside standard therapies. Results indicated a significant reduction in tumor burden and improved patient outcomes compared to historical controls receiving only standard therapy.

Case Study 2: Inflammatory Conditions

In another investigation focused on inflammatory diseases, researchers treated animal models with this compound to assess its impact on cytokine production. The results showed a marked decrease in IL-6 and TNF-alpha levels, supporting its role as an anti-inflammatory agent.

Propriétés

IUPAC Name |

4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDWQCSOSCCWIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40420526 | |

| Record name | Pyridone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

457081-03-7 | |

| Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04716 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridone 6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDONE-6 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Pyridone 6?

A1: this compound is a pan-Janus-activated kinase (JAK) inhibitor. [, , , , , ] This means it binds to and inhibits the activity of JAK family kinases, primarily JAK1, JAK2, and JAK3.

Q2: How does this compound's inhibition of JAK kinases affect downstream signaling?

A2: JAK kinases typically phosphorylate and activate signal transducer and activator of transcription (STAT) proteins. By inhibiting JAKs, this compound prevents the phosphorylation and activation of STATs, effectively blocking downstream signaling pathways. [, , , , , ]

Q3: Which specific signaling pathways are most affected by this compound treatment?

A3: this compound significantly impacts JAK/STAT signaling pathways, particularly those downstream of IL-6, IL-2, GM-CSF, IL-27, and CD40L. [, , , , , , ] This results in the suppression of various cytokines and chemokines involved in inflammation and immune responses, including IFN-γ, IL-13, IL-17, and IL-22. []

Q4: Does this compound demonstrate selectivity towards specific JAK kinases?

A4: While considered a pan-JAK inhibitor, this compound shows stronger inhibition of JAK1, JAK2, and JAK3, but some studies suggest a preference for JAK3 over JAK2. [, ] It also inhibits STAT1, STAT3, STAT5, and STAT6 phosphorylation, albeit with varying efficacy. [, ]

Q5: Are there any known off-target effects of this compound on other signaling pathways?

A5: Research suggests that this compound might affect other pathways besides JAK/STAT. For instance, it can inhibit NF-κB activation and, in specific contexts, modulate ERK phosphorylation. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research papers do not explicitly state the molecular formula or weight of this compound. Further investigation from other resources is required for this information.

Q7: Is there any spectroscopic data available for this compound?

A7: The provided research papers do not contain specific spectroscopic data (NMR, IR, etc.) for this compound.

Q8: Are there studies regarding the material compatibility, stability, and catalytic properties of this compound?

A8: The provided research primarily focuses on this compound's biological activity as a JAK inhibitor. Data on its material compatibility, stability under various conditions, or potential catalytic properties are not discussed.

Q9: Have computational chemistry methods been employed in the research of this compound?

A9: While some studies mention using quantitative structure-activity relationship (QSAR) analysis, [] the provided research papers do not detail specific computational chemistry studies like molecular docking simulations or pharmacophore modeling for this compound.

Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A10: The research predominantly focuses on this compound itself, with limited exploration of its analogues. One study analyzing 5-carbethoxy-N-aryl-4,6-dimethyl-1,2-dihydropyrid-2-ones as chemical hybridizing agents in wheat highlights the influence of substituents on the induction of male sterility, indicating the importance of SAR studies. []

Q11: Is there information regarding this compound's stability in various formulations or under different storage conditions?

A11: The research papers do not provide specific details on the stability of this compound in various formulations or storage conditions.

Q12: Are there any specific SHE (Safety, Health, and Environment) regulations related to this compound mentioned in the research?

A12: The research papers do not address SHE regulations specifically.

Q13: What in vitro and in vivo models have been used to study the efficacy of this compound?

A14: In vitro studies utilized various cell lines, including myeloma cells (INA-6, U266, KMS11), head and neck squamous cell carcinomas (Cal33), and macrophages (RAW264.7). [, , , , ] In vivo studies mainly employed mouse models to investigate its effects on allergic skin inflammation, osteoclast formation, and tumor growth. [, , , , ]

Q14: Have any resistance mechanisms to this compound been identified?

A15: While specific resistance mechanisms haven't been explicitly identified, one study found that IL-6R/JAK1/STAT3 activation can induce de novo resistance to irreversible EGFR inhibitors in non-small cell lung cancer cells with the T790M resistance mutation. [] Inhibiting JAK1/STAT3 signaling alongside EGFR inhibitors could be a potential strategy to overcome this resistance.

Q15: What information is available regarding the toxicity and safety profile of this compound?

A15: The provided research papers mainly focus on this compound's therapeutic potential and don't offer a detailed analysis of its toxicity profile or long-term effects.

Q16: Have there been any studies investigating drug delivery strategies for this compound?

A16: The provided research does not mention specific drug delivery strategies for this compound.

Q17: What analytical methods have been employed to characterize and quantify this compound?

A19: The research papers primarily mention using techniques like ELISA, Western blot, and fluorescent beads-based multiplex assays to study the effects of this compound on protein expression and cytokine secretion. [, , , ]

Q18: Are there any studies addressing the potential environmental impact and degradation of this compound?

A18: The provided research papers do not discuss any potential environmental impact or degradation pathways of this compound.

Q19: Have there been any studies on this compound's dissolution, solubility, analytical method validation, or quality control measures during development?

A19: The provided research papers do not delve into these specific aspects of this compound.

Q20: What is known about this compound's potential immunogenicity, drug-transporter interactions, or effects on drug-metabolizing enzymes?

A20: The research papers do not discuss this compound's immunogenicity, interactions with drug transporters, or its effects on drug-metabolizing enzymes.

Q21: Are there studies regarding the recycling and waste management of this compound?

A21: The research papers do not discuss any aspects related to the recycling or waste management of this compound.

Q22: Are there any cross-disciplinary applications and synergies identified for this compound research?

A27: The provided research highlights the interdisciplinary nature of this compound research, involving fields like immunology, oncology, and cell biology. [, , , , , ] This suggests potential cross-disciplinary applications in areas where JAK/STAT signaling plays a crucial role.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.